molecular formula C8H10OS B1590079 2-Ethoxybenzenethiol CAS No. 54615-63-3

2-Ethoxybenzenethiol

Cat. No.: B1590079
CAS No.: 54615-63-3
M. Wt: 154.23 g/mol
InChI Key: WBSONQUHDWJABP-UHFFFAOYSA-N
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Description

2-Ethoxybenzenethiol is an organic compound with the molecular formula C8H10OS. It is a derivative of benzenethiol, where an ethoxy group is substituted at the second position of the benzene ring. This compound is known for its distinct sulfurous odor and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxybenzenethiol can be synthesized through several methods. One common approach involves the reaction of 2-ethoxyphenol with thiourea in the presence of hydrochloric acid, followed by hydrolysis to yield this compound. Another method includes the reaction of 2-ethoxyphenol with phosphorus pentasulfide (P2S5) under reflux conditions.

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors where 2-ethoxyphenol is treated with sulfur-containing reagents under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxybenzenethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert it to the corresponding thiol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Ethoxybenzenethiol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme mechanisms and protein interactions.

    Medicine: Research explores its potential as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and as a flavoring agent due to its distinct odor.

Mechanism of Action

The mechanism by which 2-ethoxybenzenethiol exerts its effects involves its interaction with various molecular targets. The ethoxy group and thiol moiety can participate in hydrogen bonding and covalent interactions with proteins and enzymes, affecting their function. The compound can also undergo redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

    2-Methoxybenzenethiol: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Propoxybenzenethiol: Contains a propoxy group instead of an ethoxy group.

    2-Butoxybenzenethiol: Features a butoxy group in place of the ethoxy group.

Uniqueness: 2-Ethoxybenzenethiol is unique due to its specific ethoxy substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-ethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-2-9-7-5-3-4-6-8(7)10/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSONQUHDWJABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509503
Record name 2-Ethoxybenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54615-63-3
Record name 2-Ethoxybenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethoxybenzenethiol
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2-Ethoxybenzenethiol
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